molecular formula C17H12N2O5 B5740026 4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone

4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone

Cat. No.: B5740026
M. Wt: 324.29 g/mol
InChI Key: AOESZHUFFVMDKI-DHDCSXOGSA-N
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Description

4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone is an organic compound belonging to the isoxazolone family This compound is characterized by its unique structure, which includes a methoxybenzylidene group and a nitrophenyl group attached to an isoxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone typically involves the condensation of 4-methoxybenzaldehyde with 3-nitrobenzoyl chloride in the presence of a base, followed by cyclization to form the isoxazolone ring. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the condensation reaction.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C, to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like hydroxide ions can facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of nitro-oxides and methoxy-oxides.

    Reduction: Formation of 4-(4-methoxybenzylidene)-3-(3-aminophenyl)-5(4H)-isoxazolone.

    Substitution: Halogenated derivatives and hydroxylated products.

Scientific Research Applications

4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to apoptosis or other cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxybenzylidene)-3-phenyl-5(4H)-isoxazolone
  • 4-(4-methoxybenzylidene)-3-(4-nitrophenyl)-5(4H)-isoxazolone
  • 4-(4-methoxybenzylidene)-3-(2-nitrophenyl)-5(4H)-isoxazolone

Uniqueness

4-(4-methoxybenzylidene)-3-(3-nitrophenyl)-5(4H)-isoxazolone is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and biological activity

Properties

IUPAC Name

(4Z)-4-[(4-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c1-23-14-7-5-11(6-8-14)9-15-16(18-24-17(15)20)12-3-2-4-13(10-12)19(21)22/h2-10H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOESZHUFFVMDKI-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=NOC2=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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